4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid
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Overview
Description
4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid, also known as MOCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MOCA belongs to a class of compounds known as oxazoles, which are organic molecules containing a five-membered ring with oxygen and nitrogen atoms. MOCA has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in fields such as neuroscience, pharmacology, and biochemistry.
Mechanism of Action
4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid works by binding to the active site of enzymes and inhibiting their activity. This mechanism of action has been studied in detail using techniques such as X-ray crystallography and molecular dynamics simulations.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of protease and kinase activity, the modulation of ion channels, and the regulation of gene expression. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising tool for researchers studying diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid in lab experiments is its high potency and specificity for certain enzymes. This allows researchers to study the activity of these enzymes in a more controlled and precise manner. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in experimental systems.
Future Directions
There are many potential future directions for research involving 4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid. One area of interest is the development of this compound-based drugs for the treatment of diseases such as cancer and neurodegenerative disorders. Another area of interest is the use of this compound as a tool for studying the structure and function of proteins involved in various biological processes. Additionally, researchers may continue to explore the potential applications of this compound in fields such as synthetic biology and drug discovery.
Synthesis Methods
4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 3-methyl-5-aminomethyl-1,2-oxazole-4-carboxylic acid with a suitable reagent such as ethyl chloroformate. Other methods involve the use of protecting groups and various coupling reagents.
Scientific Research Applications
4-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid has been used in a variety of scientific research applications, including studies of enzyme kinetics, protein structure, and drug discovery. This compound has been shown to be a useful tool for studying the activity of enzymes such as proteases and kinases, as well as for identifying potential drug candidates that target these enzymes.
Properties
IUPAC Name |
4-[[(3-methyl-1,2-oxazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-8-6-9(19-14-8)10(15)13-7-12(11(16)17)2-4-18-5-3-12/h6H,2-5,7H2,1H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLVLNBOABDTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NCC2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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